molecular formula C6H4BBrF2O2 B1284255 2-Bromo-4,5-difluorophenylboronic acid CAS No. 849062-34-6

2-Bromo-4,5-difluorophenylboronic acid

Cat. No. B1284255
CAS RN: 849062-34-6
M. Wt: 236.81 g/mol
InChI Key: LUHSZNLWFYNKCZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorophenylboronic acid is a chemical compound with the empirical formula C6H4BBrF2O2 . It is used as a reagent in Suzuki-Miyaura coupling reactions .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-difluorophenylboronic acid consists of a phenyl ring which is substituted with bromo and difluoro groups, and a boronic acid group . The molecular weight of the compound is 236.81 g/mol .


Chemical Reactions Analysis

2-Bromo-4,5-difluorophenylboronic acid can participate in Suzuki-Miyaura coupling reactions . This type of reaction is used to couple boronic acids with various types of organic halides .


Physical And Chemical Properties Analysis

2-Bromo-4,5-difluorophenylboronic acid is a solid compound with a melting point of 231-236 °C . Its SMILES string is OB(O)c1cc(F)c(F)cc1Br .

Scientific Research Applications

Organic Synthesis

“2-Bromo-4,5-difluorophenylboronic acid” is used as an intermediate in organic syntheses . It plays a crucial role in the formation of complex organic molecules from simpler ones.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides.

Phosphorescent Sensors

It can be used in the development of phosphorescent sensors for biologically mobile zinc . These sensors can detect and measure the concentration of zinc ions in biological systems.

Organic Light Emitting Diodes (OLEDs)

This compound can be used in the production of blue-green phosphorescent OLEDs . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.

Proteomics Research

“2-Bromo-4,5-difluorophenylboronic acid” is also a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

End Group Capping

It can be used for end group capping . This process is used in polymer chemistry to prevent polymerization by capping the reactive center.

Safety and Hazards

2-Bromo-4,5-difluorophenylboronic acid may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and to use personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4,5-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Result of Action

The primary molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various medicinal compounds , playing a crucial role in drug development, particularly in cancer research and treatments .

Action Environment

The action of 2-Bromo-4,5-difluorophenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions , which can impact the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2-bromo-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHSZNLWFYNKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Br)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584487
Record name (2-Bromo-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-difluorophenylboronic acid

CAS RN

849062-34-6
Record name (2-Bromo-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-difluorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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